2,3-Dihydro-1-benzofuran-5-carbothioamide - 306936-08-3

2,3-Dihydro-1-benzofuran-5-carbothioamide

Catalog Number: EVT-408879
CAS Number: 306936-08-3
Molecular Formula: C9H9NOS
Molecular Weight: 179.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,3-Dihydro-1-benzofuran-5-carbothioamide is a chemical compound . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . This compound is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide consists of a benzofuran ring attached to a carbothioamide group . The InChI code for this compound is 1S/C9H9NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5H,3-4H2,(H2,10,12) .

Physical And Chemical Properties Analysis

2,3-Dihydro-1-benzofuran-5-carbothioamide is a powder at room temperature . It has a molecular weight of 179.24 .

2,3-Dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride

    Compound Description: This compound is a potent α-tocopherol analog with significant antioxidant properties. Studies demonstrated its ability to inhibit lipid peroxidation in vitro and ex vivo. Notably, it exhibited neuroprotective effects in a mouse model of head injury. []

1-(4-Methoxyphenyl)-4-(2,2,4,6,7-Pentamethyl-2,3-Dihydro-1-Benzofuran-5-yl)Piperazine (TAK-357)

    Compound Description: TAK-357 is a highly lipophilic compound investigated as a potential treatment for Alzheimer’s disease. Pharmacokinetic studies in rats and dogs revealed a long half-life and extensive distribution to adipose tissue, suggesting slow release from these depots. []

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,3,4-tetrahydro-9H-pyrrolo[3,4-b]-quinolin-9-one

    Compound Description: This compound serves as a crucial intermediate in synthesizing PDE-V inhibitors, specifically RWJ387273 (R301249) and RWJ444772 (R290629), highlighting its significance in medicinal chemistry. []

(E)-3-Ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate ((E)-EDHBFP)

    Compound Description: This compound was synthesized and analyzed using High-Performance Liquid Chromatography (HPLC) to monitor its purity and identify by-products formed during the synthetic process. []

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate

    Compound Description: This compound, synthesized by reacting Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate with bromine, highlights a direct modification of the benzofuran scaffold. []

Ethyl (E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate

    Compound Description: This compound features a nearly planar molecular structure, as evidenced by crystallographic studies, indicating the conjugated nature of the benzofuran and acrylate units. []

1-[(5-Chloro-2,3-Dihydro-1-Benzofuran-2-Yl)Methyl]-4-Methyl-Piperazine (LINS01007)

    Compound Description: LINS01007 is a novel histamine H4 receptor antagonist with promising anti-inflammatory effects. In a murine model of asthma, LINS01007 effectively reduced inflammatory cell infiltration, mucus production, and the expression of inflammatory mediators. []

    Compound Description: Researchers explored (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives as G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) agonists. These compounds exhibited glucose-dependent insulinotropic activity, making them potential therapeutic agents for type 2 diabetes. Compound 16, in particular, demonstrated a favorable pharmacokinetic profile and robust antidiabetic effects in preclinical studies. []

1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (LINS01 series)

    Compound Description: This series of compounds was designed as potential antagonists for histamine H3 and H4 receptors. The LINS01 series exhibited varying affinities for these receptors, with LINS01004 displaying the highest affinity for H3R and LINS01007 for H4R. These findings suggest their potential use as anti-inflammatory agents. []

    Compound Description: Researchers developed a series of 2,3-dihydro-1-benzofuran derivatives as potent and selective CB2 agonists. These compounds showed promising results in preclinical models of neuropathic pain, suggesting their potential as analgesics. []

1‐[(2,3‐Dihydro‐1‐benzofuran‐2‐yl)methyl]piperazines as anti-inflammatory agents

    Compound Description: A series of 1‐[(2,3‐Dihydro‐1‐benzofuran‐2‐yl) methyl]piperazines were synthesized and evaluated for their anti-inflammatory potential as H3R/H4R ligands. The phenyl‐substituted compound LINS01005 exhibited notable anti‐inflammatory activity in a murine asthma model, reducing eosinophil counts and COX‐2 expression. []

    Compound Description: Researchers employed a green chemistry approach to synthesize 3-aryl-2,3-dihydro-1,3,4-thiadiazoles incorporating benzofuran and chromone moieties. These compounds were evaluated for their anticancer activity against a panel of human cancer cell lines. []

    Compound Description: Researchers synthesized a series of steroids incorporating 2,3-dihydro-1-benzofuran and 4H-benzopyran chromophores. This work involved a stereocontrolled synthetic approach and the study of the compounds' circular dichroism (CD) spectra, which provided insights into their absolute configurations. []

Properties

CAS Number

306936-08-3

Product Name

2,3-Dihydro-1-benzofuran-5-carbothioamide

IUPAC Name

2,3-dihydro-1-benzofuran-5-carbothioamide

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

InChI

InChI=1S/C9H9NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5H,3-4H2,(H2,10,12)

InChI Key

SOAROQIQNPHLJX-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2)C(=S)N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=S)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.